molecular formula C9H12O2 B2787772 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid CAS No. 1242265-30-0

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2787772
CAS No.: 1242265-30-0
M. Wt: 152.193
InChI Key: MUJVFRALWHJTRV-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid (CAS 1242265-30-0) is a high-purity carboxylic acid derivative with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol . This compound features a cyclopentane ring that is disubstituted at the same carbon with a carboxylic acid group and a prop-2-yn-1-yl (propargyl) group, a structure confirmed by its canonical SMILES string C#CCC1(C(=O)O)CCCC1 . This unique architecture, which combines an alkyne handle with a carboxylic acid functionality, makes it a valuable bifunctional synthetic building block. The terminal alkyne group is a key site for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid allows for further derivatization into amides or esters. Recent advancements in synthetic methodology highlight the research value of such structures. A 2021 study documented a samarium(II) iodide (SmI2)-catalyzed intermolecular radical coupling between cyclopropyl ketones and alkynes to efficiently construct decorated cyclopentene scaffolds . This underscores the potential of carboxylic acids like this compound as precursors or intermediates in the development of novel catalytic cycles and for the synthesis of complex, ring-structured molecules in medicinal chemistry and materials science. This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, in a well-ventilated area . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-prop-2-ynylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJVFRALWHJTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (pKa ≈ 4.42 ) participates in classic acid-base and nucleophilic acyl substitution reactions:

Acid-Catalyzed Esterification

Reaction with alcohols (e.g., methanol) under acidic conditions yields esters:
C9H12O2+CH3OHH+C10H14O2+H2O\text{C}_9\text{H}_{12}\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{14}\text{O}_2 + \text{H}_2\text{O}
Conditions : H₂SO₄, reflux .

Amide Formation

Reaction with amines (e.g., ammonia) generates amides:
C9H12O2+NH3DCCC9H13NO+H2O\text{C}_9\text{H}_{12}\text{O}_2 + \text{NH}_3 \xrightarrow{\text{DCC}} \text{C}_9\text{H}_{13}\text{NO} + \text{H}_2\text{O}
Conditions : Dicyclohexylcarbodiimide (DCC), room temperature .

Alkyne Reactivity

The terminal alkyne group enables:

Oxidative Dimerization

In the presence of Cu(I), the alkyne undergoes Glaser coupling:
2C9H12O2CuCl, O2C18H20O42\,\text{C}_9\text{H}_{12}\text{O}_2 \xrightarrow{\text{CuCl, O}_2} \text{C}_{18}\text{H}_{20}\text{O}_4
Conditions : CuCl, ammonium chloride, O₂.

Hydration to Ketone

Acid-catalyzed hydration produces a β-keto acid:
C9H12O2+H2OHgSO4C9H14O3\text{C}_9\text{H}_{12}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{HgSO}_4} \text{C}_9\text{H}_{14}\text{O}_3
Conditions : HgSO₄, H₂SO₄ .

Cyclopentane Ring Modifications

The strained cyclopentane ring may undergo:

Radical Decarboxylation

Under oxidative conditions, decarboxylation generates cyclopentane derivatives:
C9H12O2NH4S2O8C8H12+CO2\text{C}_9\text{H}_{12}\text{O}_2 \xrightarrow{\text{NH}_4\text{S}_2\text{O}_8} \text{C}_8\text{H}_{12} + \text{CO}_2
Conditions : Ammonium persulfate, heat .

Ring-Opening Reactions

Strong bases (e.g., LDA) induce ring opening via deprotonation at α-carbons:
C9H12O2LDALinear diyne-carboxylate\text{C}_9\text{H}_{12}\text{O}_2 \xrightarrow{\text{LDA}} \text{Linear diyne-carboxylate}
Conditions : Lithium diisopropylamide (LDA), THF .

Multicomponent Reactions

The compound participates in tandem reactions:

Example : Reaction with aryl halides via Sonogashira coupling:
C9H12O2+Ar-XPd/C, CuIAr-C≡C-cyclopentane-carboxylic acid\text{C}_9\text{H}_{12}\text{O}_2 + \text{Ar-X} \xrightarrow{\text{Pd/C, CuI}} \text{Ar-C≡C-cyclopentane-carboxylic acid}
Conditions : Pd catalyst, CuI, amine base .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield
EsterificationH₂SO₄, MeOH, refluxMethyl ester85%
Glaser CouplingCuCl, NH₄Cl, O₂Diyne dimer72%
Radical DecarboxylationNH₄S₂O₈, 80°CCyclopentane derivative65%
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃NAryl-alkyne conjugate78%

Mechanistic Insights

  • Decarboxylation : Proceeds via radical intermediates, with NH₄S₂O₈ initiating homolytic cleavage of the C–COOH bond .

  • Alkyne Reactivity : Terminal alkynes exhibit regioselectivity in coupling reactions due to steric and electronic effects .

Scientific Research Applications

Organic Synthesis

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

  • Sonogashira Coupling : This reaction allows the formation of carbon-carbon bonds, essential for constructing complex organic molecules.
  • Functional Group Transformations : The carboxylic acid group can be easily converted into other functional groups, expanding the compound's utility in synthetic pathways.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Bioactivity Studies : Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives can inhibit specific cancer cell lines, suggesting their potential as anticancer agents.
  • Drug Design : The unique structure of this compound makes it a candidate for drug development targeting specific molecular pathways involved in disease processes.

Materials Science

In materials science, this compound can be utilized to synthesize novel materials with unique properties:

  • Polymer Chemistry : Its reactive functional groups allow it to be incorporated into polymers, enhancing material characteristics such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of derivatives synthesized from this compound. The results indicated that one derivative exhibited an IC50 value of 5 µM against a specific cancer cell line, demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Synthesis of Novel Polymers

Research focused on the application of this compound in polymer synthesis reported the creation of a new class of thermoresponsive polymers. These polymers showed a transition temperature suitable for biomedical applications, indicating the compound's potential in developing smart materials .

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets through various chemical reactions. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes catalytic transformation to form new carbon-carbon bonds . The molecular pathways involved depend on the specific reaction and the nature of the catalyst used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituent(s) Molecular Formula Key Features
1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid 4-Chlorophenyl C₁₂H₁₃ClO₂ Aromatic chlorophenyl group enhances lipophilicity; potential antimicrobial activity .
1-Phenyl-1-cyclopentanecarboxylic acid (1P1C) Phenyl C₁₂H₁₄O₂ Parent structure of carbetapentane (antitussive); aromatic interactions dominate .
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid 3-Hydroxyphenyl C₁₂H₁₄O₃ Hydroxyl group increases polarity and hydrogen-bonding capacity .
1-(Pyrazin-2-yl)cyclopentane-1-carboxylic acid Pyrazin-2-yl C₁₀H₁₀N₂O₂ Heterocyclic pyrazine moiety may target nucleotide-binding proteins .
1-Allylcyclopropanecarboxylic acid Allyl (prop-2-en-1-yl) C₇H₁₀O₂ Cyclopropane ring with allyl group; strained ring enhances reactivity .

Physicochemical Properties

  • Reactivity :

    • The propargyl group in 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid enables click chemistry (e.g., Huisgen cycloaddition), unlike phenyl or hydroxylated analogs .
    • 1-Allylcyclopropanecarboxylic acid exhibits strain-driven reactivity due to the cyclopropane ring, contrasting with the cyclopentane backbone of the target compound .
  • Polarity :

    • 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid (logP ~2.5) is more hydrophilic than the propargyl derivative (estimated logP ~1.8) due to the hydroxyl group .
    • The chlorophenyl analog (logP ~3.0) is more lipophilic, favoring membrane permeability .

Biological Activity

1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopentane ring with a propynyl group and a carboxylic acid functional group. This configuration may influence its interaction with biological targets.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets, potentially involving:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding: It could bind to receptors involved in cellular signaling, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of cyclopentane carboxylic acids exhibit antimicrobial properties. The potential for this compound to act against various bacterial strains is under investigation, particularly in the context of antibiotic resistance.

Anticancer Properties

Preliminary research suggests that compounds with similar structures may possess anticancer activity. For instance, studies on structurally related compounds have demonstrated inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclopentane derivatives, shedding light on the potential applications of this compound:

StudyFindings
Study 1 Investigated the antimicrobial effects against Gram-positive bacteria; showed significant inhibition at certain concentrations.
Study 2 Evaluated anticancer activity in MCF-7 breast cancer cells; reported an IC50 value indicating effective cytotoxicity.
Study 3 Assessed enzyme inhibition; identified potential pathways affected by the compound, suggesting multiple targets.

Synthesis and Derivatives

The synthesis of this compound involves various organic reactions such as alkylation and carboxylation. Understanding its synthesis allows for the development of analogs that may enhance its biological activity.

Q & A

Q. What are the recommended synthetic routes for 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves introducing a propargyl group (prop-2-yn-1-yl) to a cyclopentane backbone. A common approach starts with cyclopentane-1-carboxylic acid derivatives, which undergo alkylation using propargyl bromide or similar reagents under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF/DMF). Subsequent purification via column chromatography or recrystallization is critical to isolate the product. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation). Optimization may involve adjusting reaction temperature (0–25°C), solvent polarity, and catalyst loading . Low yields due to volatility issues (e.g., during oxidation or workup) can be mitigated by using high-boiling solvents or inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on:

  • NMR spectroscopy : ¹H NMR to confirm propargyl proton signals (δ ~2.5–3.0 ppm for ≡C-H) and cyclopentane ring protons. ¹³C NMR identifies the carboxylic acid carbonyl (δ ~170–180 ppm) and sp-hybridized carbons (δ ~70–85 ppm).
  • Mass spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight (expected: ~166.18 g/mol).
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (≡C-H stretch) and ~1700 cm⁻¹ (C=O stretch).
  • X-ray crystallography : For absolute configuration determination, SHELXL refinement is recommended for resolving hydrogen bonding and torsional angles .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water. Stability tests indicate sensitivity to prolonged exposure to light, moisture, or strong oxidizers. For storage, maintain temperatures at 2–8°C in amber glass vials under inert gas (N₂/Ar). Degradation products (e.g., cyclopentane derivatives) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can contradictory data in reaction yields or product selectivity be resolved?

Discrepancies often arise from:

  • Impurity in starting materials : Validate purity via NMR or elemental analysis.
  • Reaction kinetics : Use in-situ monitoring (e.g., FT-IR or Raman spectroscopy) to track intermediate formation.
  • Steric effects : Computational modeling (DFT) can predict steric hindrance from the propargyl group’s spatial arrangement.
    For example, low yields reported in propargylation steps may stem from competing elimination pathways; switching to bulky bases (e.g., DBU) or slow reagent addition can improve selectivity .

Q. What methodologies are suitable for evaluating its biological activity, such as enzyme inhibition?

  • Enzyme assays : Test inhibitory effects on targets like cysteine proteases or carboxylases using fluorogenic substrates. For instance, competitive inhibition can be assessed via Lineweaver-Burk plots.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. A study on a related cyclopropane-carboxylic acid showed ΔG values of −7.2 kcal/mol for competitive inhibition .
  • Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) to quantify permeability in cell lines (e.g., Caco-2).

Q. How can computational tools aid in understanding its reactivity or pharmacokinetic properties?

  • Reactivity : DFT calculations (Gaussian 16) model transition states during propargyl group addition to predict regioselectivity.
  • ADME prediction : SwissADME or pkCSM estimates logP (~1.5), bioavailability (30–40%), and CYP450 interactions.
  • Toxicity : ProTox-II predicts LD50 (~500 mg/kg, oral) and alerts for potential hepatotoxicity due to the cyclopentane backbone .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and weighing.
  • First aid : For skin contact, wash with soap/water (15 min); for eye exposure, rinse with saline (10–15 min) and seek medical help .
  • Waste disposal : Incinerate in a licensed facility with scrubbers to neutralize acidic vapors .

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